2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound that features a combination of fluorophenyl, methoxyphenyl, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, sodium methoxide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with various biological targets, such as enzymes or receptors, to determine its potential therapeutic applications.
Medicine
In the field of medicine, this compound may be explored for its potential as a drug candidate. Its unique structure could provide new avenues for the treatment of diseases, particularly if it exhibits activity against specific molecular targets.
Industry
In industry, this compound could be used in the development of new materials with specialized properties. Its incorporation into polymers or other materials could lead to products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, leading to the modulation of biological pathways. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-fluorophenyl)-N-[(2E)-3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide include other thiazole derivatives and compounds featuring fluorophenyl and methoxyphenyl groups. Examples include:
- 2-(4-fluorophenyl)-N-(thiazol-2-yl)acetamide
- 3-(4-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazole
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H19FN2O4S2 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C20H19FN2O4S2/c1-27-16-8-6-15(7-9-16)23-17-11-29(25,26)12-18(17)28-20(23)22-19(24)10-13-2-4-14(21)5-3-13/h2-9,17-18H,10-12H2,1H3 |
InChI Key |
NTLHBBKKVOGTTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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